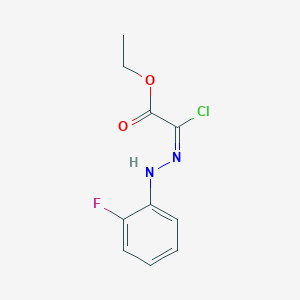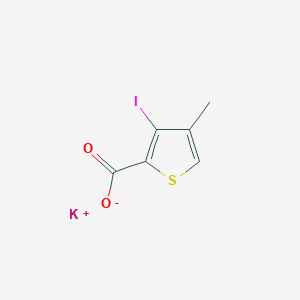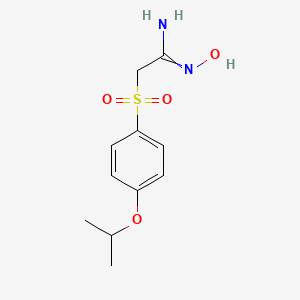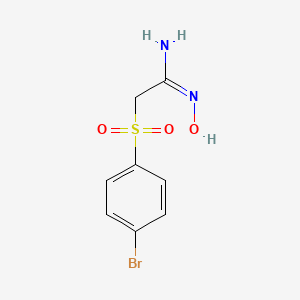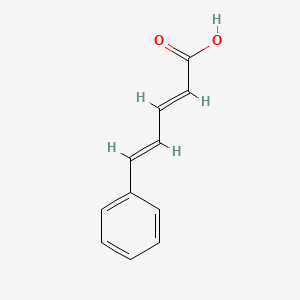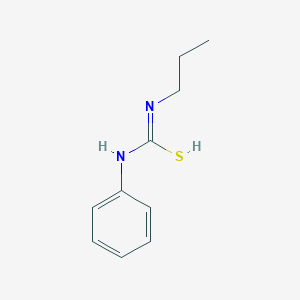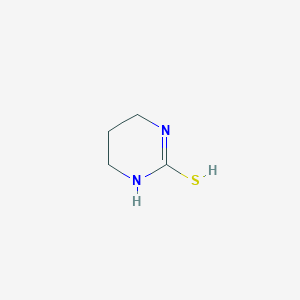
1,4,5,6-tetrahydropyrimidine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,6-Tetrahydropyrimidine-2-thiol is a partially reduced heterocyclic compound that belongs to the class of tetrahydropyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-tetrahydropyrimidine-2-thiol can be achieved through several methods:
Condensation Reactions: One common method involves the condensation of diamines with carbonyl compounds, imino ethers, amidines, or nitriles. For example, carbon disulfide can be added dropwise to a solution of 1,3-diaminopropane in a mixture of water and ethanol at a temperature of 0-5°C.
Selective Reduction of Pyrimidines: Another approach involves the selective reduction of pyrimidines to obtain the tetrahydropyrimidine derivatives.
Ring Expansion Chemistry: This method includes the ring expansion of cyclopropanes, aziridines, and azetidines.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale condensation reactions and selective reduction processes. These methods are optimized for high yield and purity of the final product .
Chemical Reactions Analysis
1,4,5,6-Tetrahydropyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted tetrahydropyrimidine derivatives.
Scientific Research Applications
1,4,5,6-Tetrahydropyrimidine-2-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4,5,6-tetrahydropyrimidine-2-thiol involves its interaction with molecular targets and pathways in biological systems. For example, it may inhibit the activity of certain enzymes or interact with cellular receptors to exert its pharmacological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1,4,5,6-Tetrahydropyrimidine-2-thiol can be compared with other similar compounds such as:
1,2,3,6-Tetrahydropyridine: This compound is also a partially reduced heterocyclic compound but differs in its ring structure and chemical properties.
1,2,3,4-Tetrahydro-1,8-naphthyridine: Another similar compound with a different ring structure and unique properties.
Pyrimidine-2(1H)-thione: This compound is closely related to this compound and shares similar chemical properties.
The uniqueness of this compound lies in its specific ring structure and the presence of a thiol group, which provides additional opportunities for chemical modification and functionalization .
Properties
IUPAC Name |
1,4,5,6-tetrahydropyrimidine-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2S/c7-4-5-2-1-3-6-4/h1-3H2,(H2,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHNGVXBCWYLFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=NC1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-[(5-chloro-1,3-benzothiazol-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B7725075.png)
![ethyl (2E)-2-chloro-2-[[4-chloro-2-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B7725092.png)
